molecular formula C10H9BrN2O B7953859 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one

8-Bromo-1,3-dimethylquinoxalin-2(1H)-one

Cat. No.: B7953859
M. Wt: 253.09 g/mol
InChI Key: QRZBYGLELAGHRV-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dimethylquinoxalin-2(1H)-one is a brominated derivative of quinoxaline, a heterocyclic aromatic organic compound Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one typically involves the bromination of 1,3-dimethylquinoxalin-2(1H)-one. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at a controlled temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of reactor type depends on the scale of production and the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in an acidic or neutral medium.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Formation of reduced quinoxaline derivatives.

  • Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Investigated for its antimicrobial and antiviral properties.

  • Medicine: Explored for its anticancer activities and potential use in drug development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Bromo-1,3-dimethylquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

8-Bromo-1,3-dimethylquinoxalin-2(1H)-one is structurally similar to other brominated quinoxalines, such as 8-bromoquinoxaline and 8-bromomethylquinoxaline. its unique substitution pattern at the 1 and 3 positions of the quinoxaline ring sets it apart in terms of reactivity and biological activity. These differences can lead to variations in the compound's efficacy and specificity in various applications.

List of Similar Compounds

  • 8-Bromoquinoxaline

  • 8-Bromomethylquinoxaline

  • 1,3-Dimethylquinoxalin-2(1H)-one

  • 8-Bromo-1-methylquinoxalin-2(1H)-one

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical properties and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

8-bromo-1,3-dimethylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-10(14)13(2)9-7(11)4-3-5-8(9)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZBYGLELAGHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Br)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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